molecular formula C15H23N3O4 B5583694 ethyl 2-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-oxazole-4-carboxylate

ethyl 2-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-oxazole-4-carboxylate

Cat. No. B5583694
M. Wt: 309.36 g/mol
InChI Key: CBWCOFOPCQKDCH-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and spectral data. These properties can help identify the compound and predict its behavior .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include toxicity data, handling precautions, and disposal methods .

properties

IUPAC Name

ethyl 2-[(3S,4R)-3-acetamido-4-propan-2-ylpyrrolidin-1-yl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-5-21-14(20)13-8-22-15(17-13)18-6-11(9(2)3)12(7-18)16-10(4)19/h8-9,11-12H,5-7H2,1-4H3,(H,16,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWCOFOPCQKDCH-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)N2CC(C(C2)NC(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=COC(=N1)N2C[C@H]([C@@H](C2)NC(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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